2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that includes amino, bromo, chlorobenzyl, hydroxy, and cyanide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromo and chlorobenzyl groups can be reduced to their corresponding hydrocarbons.
Substitution: The amino and cyanide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the bromo group can produce a bromide-free compound.
Scientific Research Applications
2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylphenol
- 2-Amino-3,5-dibromobenzyl alcohol
Uniqueness
2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C23H16BrClN2O3 |
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Molecular Weight |
483.7 g/mol |
IUPAC Name |
2-amino-4-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C23H16BrClN2O3/c24-14-3-8-20(29-12-13-1-4-15(25)5-2-13)18(9-14)22-17-7-6-16(28)10-21(17)30-23(27)19(22)11-26/h1-10,22,28H,12,27H2 |
InChI Key |
UALZXALAVUNZPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C3C4=C(C=C(C=C4)O)OC(=C3C#N)N)Cl |
Origin of Product |
United States |
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